![molecular formula C20H19ClN4O2S B2558860 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-86-7](/img/no-structure.png)

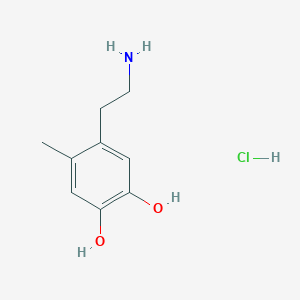

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

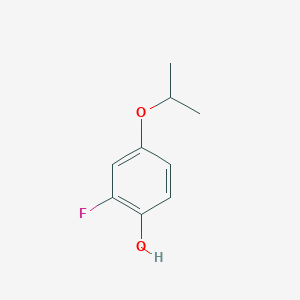

The compound is a quinazolinone derivative with a piperazine ring attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The piperazine ring is a common feature in many pharmaceuticals and can influence the pharmacokinetic properties of a drug .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the piperazine ring . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core with a piperazine ring attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone and piperazine groups. For example, the carbonyl group in the quinazolinone could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinazolinone and piperazine groups. For example, the compound might have a relatively high melting point due to the presence of the carbonyl group in the quinazolinone .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives incorporating piperazine and quinazolinone moieties has shown significant antimicrobial properties. One study reported the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines, demonstrating noteworthy antimicrobial activity against a range of bacterial and fungal strains, suggesting potential for further drug discovery research (Patel et al., 2012).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has been extensively studied to understand their robustness and shelf life for pharmaceutical applications. Research aimed at examining the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions revealed that the substance is stable against UV radiation, elevated temperatures, and oxidants, although it is susceptible to hydrolysis in alkaline environments (Gendugov et al., 2021). This highlights the need for careful consideration in the formulation and storage of pharmaceuticals based on this compound.

Biological Evaluation as Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. A study focusing on the design, synthesis, and biological evaluation of quinazoline derivatives as antitumor agents found potent antiproliferative activities against various cancer cell lines. One derivative, in particular, exhibited excellent activity, indicating the potential of these compounds as leads for anticancer drug development (Li et al., 2020).

Antibacterial and Antifungal Properties

Another area of research has been the synthesis and evaluation of quinazolinone derivatives for their antibacterial and antifungal properties. Various derivatives have been synthesized and tested against a range of microorganisms, with some showing promising activity. This research underscores the potential of quinazolinone-based compounds in the development of new antimicrobial agents (Raghavendra et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-chlorophenylpiperazine with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine. This intermediate is then reacted with thiourea to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide. The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "ethyl 2-chloroacetate", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "3-chlorophenylpiperazine is reacted with ethyl 2-chloroacetate in the presence of a base to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine.", "The intermediate is then reacted with thiourea in the presence of a base to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide.", "The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline in the presence of a base to form the final product, 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Numéro CAS |

422528-86-7 |

Formule moléculaire |

C20H19ClN4O2S |

Poids moléculaire |

414.91 |

Nom IUPAC |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28) |

Clé InChI |

LAWRBBHMCSTKDD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558777.png)

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate](/img/structure/B2558798.png)